

Navigating Fungicide Resistance: A Comparative Guide to Iprodione Cross-Resistance

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Compound of Interest

Compound Name: Iprodione

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The dicarboximide fungicide **iprodione** has long been a tool in the management of fungal diseases in agriculture.^{[1][2]} However, the emergence of resistance in various fungal pathogens necessitates a deeper understanding of cross-resistance patterns with other fungicide classes.^[2] This guide provides a comprehensive comparison of **iprodione** cross-resistance, supported by experimental data, to aid in the development of effective and sustainable disease control strategies.

Mechanisms of Iprodione Resistance

Resistance to **iprodione**, and other dicarboximide fungicides, is primarily linked to genetic mutations affecting the osmotic signal transduction pathway. The key gene involved is the osmosensing histidine kinase, designated as Bos1 in *Botrytis cinerea* and Shos1 in *Sclerotinia homoeocarpa*.^{[3][4][5]} Mutations in this gene can lead to varying levels of resistance.^{[3][5]}

Another significant mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the fungicide from the fungal cell.^{[3][5][6]} This can contribute to a multidrug resistance (MDR) phenotype, where fungi exhibit reduced sensitivity to multiple, chemically unrelated fungicides.^{[3][6]}

Cross-Resistance Profiles

Experimental data from various studies on key fungal pathogens reveal distinct patterns of cross-resistance between **iprodione** and other fungicide classes.

Positive Cross-Resistance

Positive cross-resistance occurs when resistance to one fungicide confers resistance to another, often due to a shared mode of action or resistance mechanism.

- **Dicarboximides:** As expected, strong positive cross-resistance is consistently observed among dicarboximide fungicides. Isolates resistant to **iprodione** are typically also resistant to procymidone and dimethachlon.[7][8]
- **Phenylpyrroles (PP):** Cross-resistance between **iprodione** (a dicarboximide) and fludioxonil (a phenylpyrrole) has been observed, particularly in laboratory mutants and some field isolates.[4][6] This is often associated with multidrug resistance mechanisms involving efflux pumps.[5][6] In a study on *Sclerotinia sclerotiorum*, cross-resistance was confirmed between dimethachlone (a dicarboximide) and fludioxonil.[9]

Lack of Cross-Resistance (Negative or No Cross-Resistance)

In many cases, resistance to **iprodione** does not confer resistance to fungicides from other chemical classes. This is crucial for designing effective fungicide rotation programs to manage resistance.

- **Demethylation Inhibitors (DMIs):** Studies have shown no cross-resistance between dicarboximides and DMI fungicides such as difenoconazole, tebuconazole, and prochloraz in *Alternaria alternata*. [7] Similarly, no cross-resistance was found between dimethachlon and tebuconazole in *Sclerotinia sclerotiorum*. [8]
- **Quinone Outside Inhibitors (QoIs):** Research indicates a lack of cross-resistance between dicarboximides and QoI fungicides like pyraclostrobin and kresoxim-methyl. [7][8]
- **Succinate Dehydrogenase Inhibitors (SDHIs):** No cross-resistance has been reported between dicarboximides and SDHI fungicides, including boscalid and pydiflumetofen. [7][8]

- Benzimidazoles: Studies have demonstrated no cross-resistance between the dicarboximide dimethachlon and the benzimidazole carbendazim.[8]

The following tables summarize the quantitative data on cross-resistance from key studies.

Quantitative Cross-Resistance Data

Table 1: Cross-Resistance of Procymidone-Resistant *Alternaria alternata* Isolates to **Iprodione** and Other Fungicides

Fungicide Class	Fungicide	Mean EC50 (µg/mL) - Procymidon e-Sensitive Isolates	Mean EC50 (µg/mL) - Procymidon e-Resistant Isolates	Mean Resistance Factor (RF)	Cross-Resistance
Dicarboximid e	Procymidone	0.41	25.86	62.6	-
Dicarboximid e	Iprodione	0.52	24.68	47.5	Positive
DMI	Difenoconazo le	-	-	-	No
DMI	Tebuconazole	-	-	-	No
DMI	Prochloraz	-	-	-	No
SDHI	Pydiflumetofe n	-	-	-	No
QoI	Pyraclostrobi n	-	-	-	No
Benzimidazol e	Thiophanate-methyl	-	-	-	No

Data sourced from a study on *Alternaria alternata* isolates from kiwifruit.[7]

Table 2: Cross-Resistance of Dimethachlon-Resistant *Sclerotinia sclerotiorum* Isolates to **Iprodione** and Other Fungicides

Fungicide Class	Fungicide	Cross-Resistance with Dimethachlon
Dicarboximide	Iprodione	Positive
Dicarboximide	Procymidone	Positive
N-phenyl carbamate	Diethofencarb	Positive
Benzimidazole	Carbendazim	No
DMI	Tebuconazole	No
QoI	Kresoxim-methyl	No
Dithiocarbamate	Thiram	No
SDHI	Boscalid	No

Data from a study on field isolates of *Sclerotinia sclerotiorum*.[\[8\]](#)

Experimental Protocols

The assessment of fungicide cross-resistance relies on standardized laboratory assays to determine the sensitivity of fungal isolates.

Mycelial Growth Inhibition Assay

This is a common method to determine the 50% effective concentration (EC₅₀) of a fungicide, which is the concentration that inhibits 50% of the fungal mycelial growth.

- **Media Preparation:** Potato dextrose agar (PDA) is prepared and amended with a series of concentrations of the technical-grade fungicide dissolved in a solvent (e.g., acetone or ethanol).[\[10\]](#) A control set of plates contains only the solvent.
- **Inoculation:** A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control PDA plate.

- Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
- Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at a specified time point (e.g., after 3-7 days), and the average diameter is calculated.
- EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.[\[11\]](#)

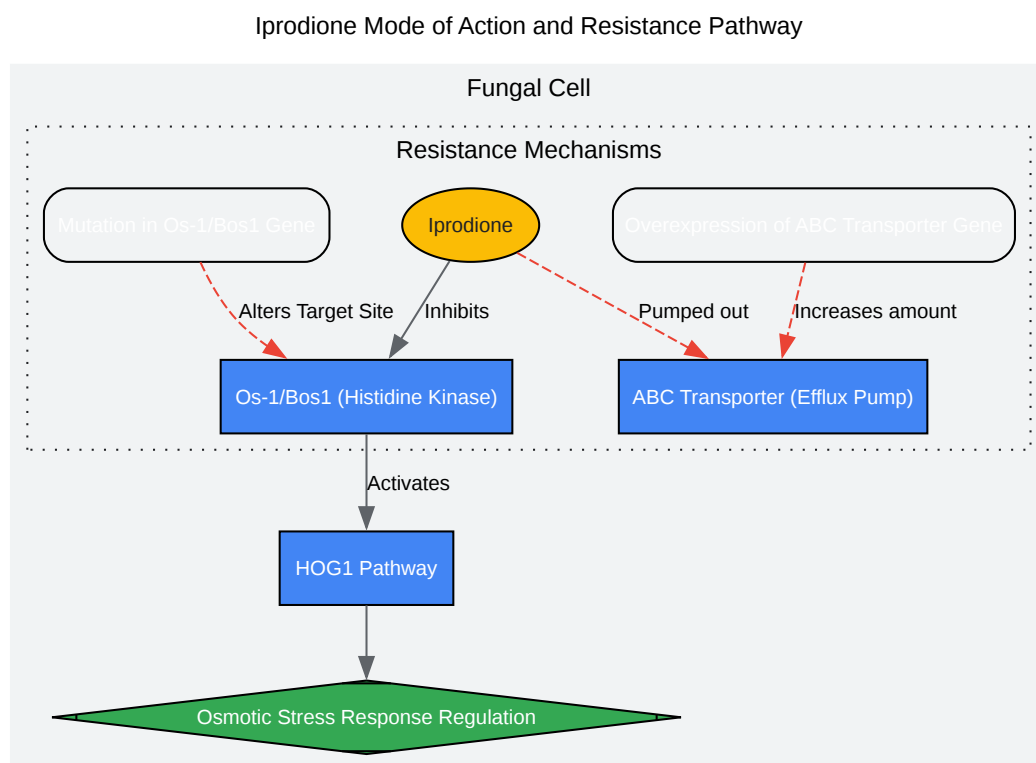
Conidial Germination Assay

This assay is used to assess the effect of a fungicide on spore germination.

- Spore Suspension Preparation: Conidia (spores) are harvested from a fungal culture and suspended in a sterile solution. The concentration of the spore suspension is adjusted to a specific value (e.g., 10^5 conidia/mL).
- Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide.
- Incubation: A small aliquot of the treated spore suspension is placed on a microscope slide or in a microtiter plate and incubated in a humid chamber for a set period (e.g., 12-24 hours).
- Microscopic Examination: The number of germinated and non-germinated spores is counted under a microscope. A spore is typically considered germinated if the germ tube is at least as long as the spore's width.
- Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration, and the EC50 value is determined.

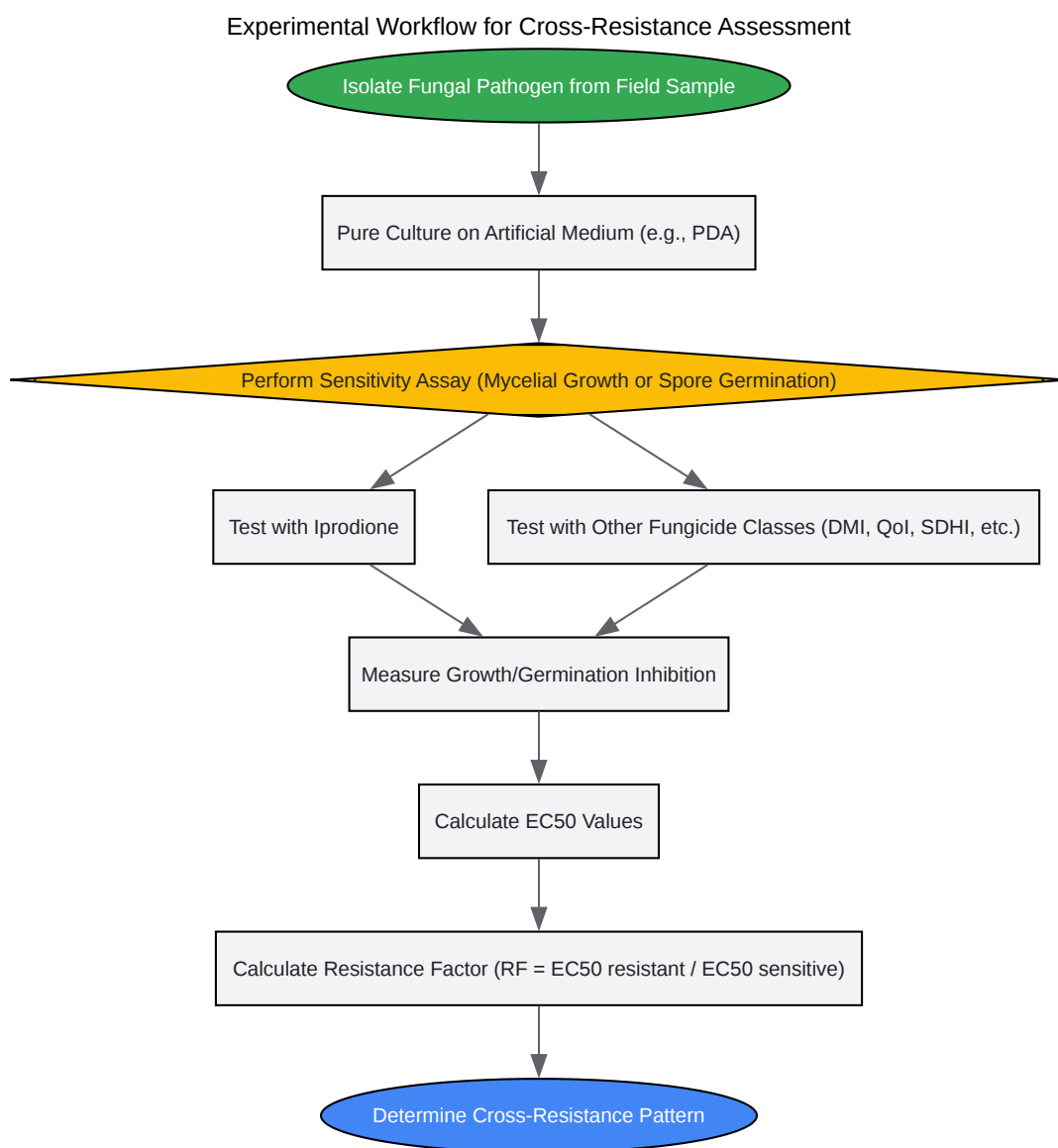
Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in **iprodisone** resistance and its assessment.



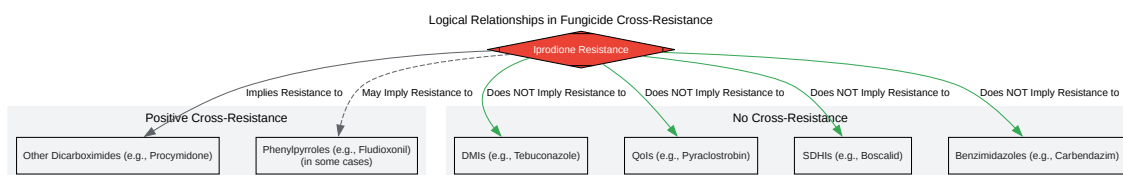
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Caption: Signaling pathway of **iprodione** action and resistance mechanisms.



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Caption: Workflow for assessing fungicide cross-resistance.



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Caption: Logical relationships of **iprodione** cross-resistance.

Conclusion

The available data clearly indicates that while there is significant positive cross-resistance between **iprodione** and other dicarboximide fungicides, and in some instances with phenylpyrroles, there is a general lack of cross-resistance with several other major fungicide classes, including DMIs, QoIs, and SDHIs. This knowledge is fundamental for devising effective resistance management strategies. By rotating or mixing **iprodione** with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with no cross-resistance, the selection pressure for resistant strains can be mitigated, thus prolonging the efficacy of these valuable disease control agents. Further research into the molecular mechanisms of multidrug resistance will be crucial for the future development of sustainable fungicide programs.

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